Home > Products > Building Blocks P17008 > (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride
(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride - 1185300-51-9

(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride

Catalog Number: EVT-1678597
CAS Number: 1185300-51-9
Molecular Formula: C11H23ClN2
Molecular Weight: 218.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

  • Compound Description: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone is a compound whose crystal structure has been studied []. The study describes its monoclinic crystal system and other crystallographic parameters.

Bis(2-(piperidin-1-ium-4-yl)-1H-benzo[d]imidazol-3-ium) dihydrogen decavanadate

  • Compound Description: Bis(2-(piperidin-1-ium-4-yl)-1H-benzo[d]imidazol-3-ium) dihydrogen decavanadate is another compound whose crystal structure has been analyzed []. It has a monoclinic crystal system.

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

  • Compound Description: CHMFL-KIT-8140 is a potent type II cKIT kinase inhibitor. It exhibits strong antiproliferative effects against GISTs cancer cell lines [].

(S)-1-(3-(((4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)methyl)piperidin-1-yl)-3-methylbutan-1-one

    2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives

    • Compound Description: These compounds are a series of heterocyclic compounds containing the imidazole scaffold, synthesized and evaluated for their antimicrobial activity [].

    [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl]-diphenyl-methanol

    • Compound Description: This compound's structure has been confirmed by X-ray diffraction studies. It features a piperidine ring in a chair conformation and a distorted tetrahedral geometry around the sulfur atom [].

    2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide

    • Compound Description: This compound has shown good fungicidal and antiviral activities against the tobacco mosaic virus [].

    8-{1-[(4′-Fluoro-[1,1′-biphenyl]-4-yl)methyl]piperidin-4-yl}-3,4-dihydroquinolin-2(1H)-one chloroform 0.25-solvate

    • Compound Description: This compound features a piperidine ring in a chair conformation and a quinoline moiety with a screw-boat conformation [].

    N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl】-N-ethylpicolinamide

    • Compound Description: This compound is a novel non-peptide CCR5 antagonist, synthesized and characterized for its potential in HIV-1 infection treatment [].

    N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

    • Compound Description: This compound is another example of a non-peptide CCR5 antagonist, synthesized for its potential application in the prevention of HIV-1 infection [].

    N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

    • Compound Description: This compound is a novel non-peptide CCR5 antagonist, synthesized and investigated for its potential use in HIV-1 infection treatment [].

    N-Allyl-N-(1-(5-Bromo-2-((4-Chlorobenzyl)Oxy)Benzyl)Piperidin-4-Yl)Picolinamide

    • Compound Description: This compound is a novel non-peptide CCR5 antagonist that has shown potential as a targeting preparation in the prevention of HIV-1 infection [].

    3-(1-{[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole hemihydrate

    • Compound Description: This compound's crystal structure reveals a piperidine ring in a chair conformation, a planar triazole ring, and a planar benzisoxazole ring [].

    2,4-Dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide

    • Compound Description: In the crystal structure of this compound, the piperidine ring adopts a chair conformation [].

    4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate

    • Compound Description: In the crystal structure of this compound, the piperidine ring adopts a chair conformation, and the two substituent benzene rings are inclined to one another [].

    (-)-(1-(8-(2-Fluoroethoxy)-(3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(4-fluorophenyl)methanone

    • Compound Description: This compound, an [18F]VAT tracer, has been investigated for its potential in studying neurological disorders like Alzheimer's disease, Parkinson's disease, and dystonia using PET scans [].

    2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one

    • Compound Description: In the crystal structure of this piperidine derivative, the molecules are linked by C—H⋯π interactions into dimers related by twofold symmetry [].

    1-(1-Pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole

    • Compound Description: This compound serves as a key intermediate in the synthesis of LY317615, a protein kinase C inhibitor [].

    4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide

    • Compound Description: The crystal structure of this compound reveals a piperidine ring in a half-chair conformation, with the benzene rings in a trans orientation relative to the piperidine ring [].

    (R)-6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one (PF-00868554)

    • Compound Description: PF-00868554 is a potent and orally available hepatitis C virus polymerase inhibitor with a favorable pharmacokinetic profile [].

    2,6-Diaryl-3-(4-methylpiperazin-1-yl)piperidin-4-one derivatives

    • Compound Description: These derivatives are a series of piperidin-4-one compounds synthesized and tested for their antibacterial activity []. They are characterized by a chair conformation of the piperidine ring and equatorial orientation of substituents.

    1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol

    • Compound Description: X-ray crystallography confirmed the structure of this compound, revealing a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom [].

    1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol

    • Compound Description: X-ray crystallographic studies have confirmed the structure of this compound. It features a piperidine ring in a chair conformation and a distorted tetrahedral geometry around the sulfur atom [].

    6-Fluoro-3-(piperidin-4-yl)benzo(d)isoxazole hydrochloride and 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone

    • Compound Description: These are related substances of Iloperidone and are analyzed using RP-HPLC methods [].

    5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2,4-diamine

    • Compound Description: This compound exists in crystalline forms A and B. These forms are potentially useful in treating anaplastic lymphoma kinase-mediated disorders [].

    (1R)-2-[(3R,4S)-3-Methyl-4-(N-phenyl-N-propionylamino)piperidin-1-yl]-1-phenylethyl p-bromobenzoate and N-[(3R,4S)-1-[(2S)-2-(4-bromophenyl)-2-hydroxyethyl]-3-methyl-piperidin-4-yl]-N-phenylacrylamide

    • Compound Description: These compounds are brominated derivatives of ohmefentanyl, a potent opioid []. Their absolute configurations have been determined to understand their stereochemistry better.

    [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol

    • Compound Description: The structure of this compound, synthesized through condensation reaction, has been determined using X-ray crystallography []. The analysis reveals a chair conformation for the piperidine ring and a tetrahedral geometry around the sulfur atom.

    1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamide derivatives

    • Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity []. The presence of a lipophilic domain, a distal hydrophobic center, and a two-electron donor system were found to be crucial for their activity.

    2-(Piperidin-1-ium-4-yl)-1H-benzo[d]imidazol-3-ium dichloride dihydrate

    • Compound Description: This compound's crystal structure has been analyzed, and it exhibits a monoclinic crystal system [].

    2-((2,8-Bis(trifluoromethyl)quinolin-4-yl)(hydroxy)methyl)piperidin-1-ium trifluoroacetate

    • Compound Description: The crystal structure of this compound, determined using X-ray diffraction, reveals a triclinic crystal system [].

    1-[1-(Decahydronaphthalen-1-yl)piperidin-4-yl]indolin-2-one

    • Compound Description: This compound belongs to a novel series of nociceptin receptor ligands and has been studied using single-crystal X-ray diffraction [].

    [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol

    • Compound Description: The crystal structure of this compound has been elucidated and reveals intermolecular hydrogen bonds [].
    • Compound Description: This compound is characterized by extensive hydrogen bonding in its crystal structure [].
    • Compound Description: This mefloquine derivative has been crystallized as its methanol solvate []. Its structure exhibits a distorted chair conformation for the piperidinyl group and participation in intermolecular interactions through its hydroxyl and carbonyl groups.

    3-(3,4-Diacetoxyphenyl)acrylic acid and 4-(oxo-3-(piperidin-1-yl)pro-1-en-1-yl)-1,2-phenylendiacetate

    • Compound Description: These compounds are derivatives of 3-(3,4-dihydroxyphenyl)acrylic acid and have been tested for their toxicity using the Brine Shrimp Lethality Test method [].
    • Compound Description: This compound forms hydrogen-bonded layers in its crystal structure, which are further linked by π–π and C—H⋯F⋯π interactions [].

    (R)-6-Cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one

    • Compound Description: This compound, available in a specific crystalline form, acts against the hepatitis C virus [].

    1-((7-Hydroxy-3-(4-hydroxy-3-nitrophenyl)-4-oxo-4H-chromen-8-yl)methyl)piperidin-1-ium-4-carboxylate monohydrate

    • Compound Description: This compound's crystal structure, determined via X-ray diffraction, exhibits a monoclinic system [].

    (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives

    • Compound Description: These enantiomeric pure derivatives were synthesized and their absolute configurations were determined using X-ray crystallography [].

    2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate

    • Compound Description: In the crystal structure of this compound, the piperidine ring adopts a chair conformation [].

    1-Aryl-3-(1-acylpiperidin-4-yl)urea derivatives

    • Compound Description: These compounds have been synthesized and studied as inhibitors of human and murine soluble epoxide hydrolase (sEH). They exhibit improved pharmacokinetic parameters compared to previously reported inhibitors [].

    (R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)-acrylamide (AMG8562)

    • Compound Description: AMG8562 is a novel transient receptor potential vanilloid type 1 (TRPV1) modulator that demonstrates antihyperalgesic effects without causing hyperthermia in rats []. It exhibits a unique in vitro pharmacology profile, blocking capsaicin activation of TRPV1 while potentiating its activation by low pH.

    (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

    • Compound Description: This compound's crystal structure is characterized by two independent molecules in the asymmetric unit, with differences in the orientation of the triazole-bound p-tolyl group [].

    3t-Pentyl-2r,6c-di(naphthalen-1-yl)piperidin-4-one oxime

    • Compound Description: Theoretical and experimental studies have explored the molecular structure, conformational aspects, and spectroscopic properties of this compound [].

    Properties

    CAS Number

    1185300-51-9

    Product Name

    (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride

    IUPAC Name

    (1-cyclopentylpiperidin-4-yl)methanamine;hydrochloride

    Molecular Formula

    C11H23ClN2

    Molecular Weight

    218.77 g/mol

    InChI

    InChI=1S/C11H22N2.ClH/c12-9-10-5-7-13(8-6-10)11-3-1-2-4-11;/h10-11H,1-9,12H2;1H

    InChI Key

    MURDYZPKRQCUPU-UHFFFAOYSA-N

    SMILES

    C1CCC(C1)N2CCC(CC2)CN.Cl.Cl

    Canonical SMILES

    C1CCC(C1)N2CCC(CC2)CN.Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.